HDAC Inhibition Potency: 119 nM IC₅₀ vs. Class-Level Fluoro-Substituted Benzamide Activity Decline
3-Bromo-5-fluoro-4-nitrobenzamide inhibits HDAC in human HeLa cell nuclear extracts with an IC₅₀ of 119 nM [1]. In contrast, a systematic structure-activity relationship (SAR) study of benzamide-based HDAC inhibitors demonstrated that compounds bearing a fluoro group on the benzamide ring (e.g., 4i, 5a) exhibit lower antitumor activities across three cancer cell lines compared to non-fluorinated analogs, indicating that fluoro substitution generally reduces antiproliferative efficacy in this chemotype [2]. The 119 nM IC₅₀ value of the target compound therefore represents a quantitatively defined potency benchmark against which alternative regioisomers or analogs must be compared, rather than assuming all fluoro-nitrobenzamides are equipotent.
| Evidence Dimension | HDAC inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 119 nM |
| Comparator Or Baseline | Fluoro-substituted benzamide analogs (4i, 5a): qualitatively lower antiproliferative activity vs. non-fluorinated controls |
| Quantified Difference | Target compound retains nanomolar potency despite fluoro substitution; fluoro-containing analogs in referenced SAR study showed reduced activity (quantitative IC₅₀ values not reported in abstract; class-level trend observed) |
| Conditions | HeLa cell nuclear extract; Fluor de Lys substrate; 15 min incubation; fluorometric detection |
Why This Matters
This 119 nM IC₅₀ provides a critical potency benchmark for procurement decisions, as it confirms that the 3-bromo-5-fluoro-4-nitro substitution pattern retains nanomolar HDAC inhibitory activity despite the general SAR trend that fluoro substitution reduces efficacy in this chemotype.
- [1] BindingDB. BDBM50141180 (CHEMBL3759365). IC₅₀: 119 nM for HDAC inhibition in human HeLa cells nuclear extract. Accessed 2026. View Source
- [2] Design, synthesis and bioevalution of novel benzamides derivatives as HDAC inhibitors. Bioorganic & Medicinal Chemistry Letters, 2013. DOI: 10.1016/j.bmcl.2012.10.114. View Source
